异胆酸

描述

醋酸生育酚,也称为维生素 E 醋酸酯,是维生素 E 的一种形式,常用于膳食补充剂和护肤产品。它是生育酚和乙酸的酯,可以提供稳定性并延长化合物的保质期。醋酸生育酚以其抗氧化特性而闻名,有助于保护细胞免受自由基造成的损伤 .

科学研究应用

醋酸生育酚在科学研究中具有广泛的应用,包括:

作用机制

醋酸生育酚主要通过其抗氧化活性发挥作用。它通过捐献一个氢原子来中和自由基,从而阻止细胞膜和其他生物分子的氧化损伤。该化合物还已知能抑制低密度脂蛋白 (LDL) 的氧化,并减少人类内皮细胞的凋亡 . 此外,醋酸生育酚可以调节细胞信号通路和基因表达,从而有助于其抗炎和保护作用 .

准备方法

合成路线和反应条件: 醋酸生育酚是通过将生育酚与乙酸酯化合而合成的。反应通常涉及使用酸催化剂,例如硫酸,以促进酯化过程。反应在受控的温度和压力条件下进行,以确保高产率和纯度 .

工业生产方法: 在工业环境中,醋酸生育酚是通过在催化剂存在下使生育酚与乙酸酐反应而生产的。然后使用蒸馏和结晶等技术对反应混合物进行纯化,以获得最终产品。这种方法确保了醋酸生育酚的大规模生产,并具有稳定质量 .

化学反应分析

反应类型: 醋酸生育酚会经历各种化学反应,包括:

常用试剂和条件:

主要生成产物:

氧化: 生育酚醌

水解: 游离生育酚和乙酸

相似化合物的比较

醋酸生育酚是几种生育酚酯之一,包括:

- 烟酸生育酚酯

- 亚油酸生育酚酯

- 琥珀酸生育酚酯

独特性:

类似化合物:

- 烟酸生育酚酯: 以其血管扩张作用而闻名,用于护肤产品以改善血液循环 .

- 亚油酸生育酚酯: 以其保湿特性和改善皮肤屏障功能的能力而闻名 .

- 琥珀酸生育酚酯: 研究其潜在的抗癌特性以及诱导癌细胞凋亡的能力 .

醋酸生育酚因其稳定性和功效的平衡特性而脱颖而出,使其在各种应用中成为一种通用的化合物。

属性

IUPAC Name |

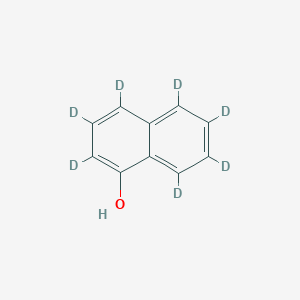

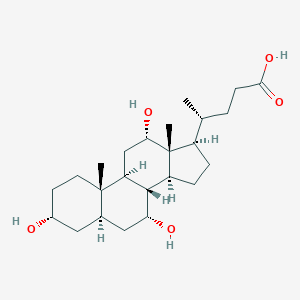

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-PGHAKIONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859117 | |

| Record name | 5alpha-Allocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-18-8 | |

| Record name | Allocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Allocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | Allocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is allocholic acid (ACA)?

A1: Allocholic acid (ACA) is a bile acid, a type of steroid acid primarily found in the bile of mammals. It is a stereoisomer of cholic acid, differing in the orientation of the hydrogen atom at the 5th carbon atom (5α configuration in ACA versus 5β in cholic acid).

Q2: How is ACA synthesized in the body?

A2: ACA is synthesized from cholesterol in the liver. The primary pathway involves multiple enzymatic steps, including hydroxylation, oxidation, and reduction. In rats, one of the identified pathways starts with cholestanol, a 5α-dihydro derivative of cholesterol, that undergoes 7α-hydroxylation followed by further modifications to form ACA [].

Q3: What is the main pathway of cholestanol conversion into ACA?

A3: Research indicates that cholestanol conversion into ACA in rats primarily follows this pathway: cholestanol → 5α-cholestane-3β,7α-diol → 7α-hydroxy-5α-cholestan-3-one → 5α-cholestane-3α,7α-diol → 5α-cholestane-3α,7α,12α-triol → ACA [].

Q4: What is the role of 12α-hydroxylation in ACA synthesis?

A4: Studies show that 12α-hydroxylation is a crucial step in ACA synthesis. For instance, in rats with bile fistulas, both 5α-cholestane-3β,7α-diol and 5α-cholestane-3α,7α-diol are converted into ACA through a pathway that includes 12α-hydroxylation []. Similarly, research on rabbits, chickens, and humans demonstrated that liver microsomal preparations, when fortified with NADPH, can catalyze the 12α-hydroxylation of allochenodeoxycholic acid to produce ACA [].

Q5: What is the significance of ACA in cholestanol metabolism?

A6: ACA serves as a significant metabolite of cholestanol. Studies in rats have shown that administration of cholestanol leads to the formation and excretion of ACA and allochenodeoxycholic acid in bile []. This highlights the role of ACA in the metabolic pathway of cholestanol.

Q6: Does cholestanol affect cholesterol metabolism?

A7: Research indicates that cholestanol can interfere with cholesterol absorption and lead to increased hepatic HMG-CoA reductase activity, a key enzyme in cholesterol biosynthesis [].

Q7: What are the primary bile acids found in the Mongolian gerbil?

A9: The Mongolian gerbil primarily produces cholic acid as its main bile acid. Minor amounts of chenodeoxycholic acid and even smaller amounts of deoxycholic acid are also present. Notably, muricholic acids are absent in gerbil bile [].

Q8: Is ACA found in species other than mammals?

A10: Yes, ACA has been identified in other vertebrates. For example, it is a major bile acid in the lizard Uromastix hardwickii [] and has been found in the bile of the Arabian Gulf catfish Arius bilineatus [].

Q9: Does ACA have any protective effects against liver injury?

A11: Studies suggest potential benefits of ACA against liver injury. For instance, in a mouse model of α-naphthylisothiocyanate-induced cholestasis, pretreatment with ACA was found to alleviate liver damage. This protection was attributed to ACA's ability to inhibit bile acid synthesis and promote bile acid efflux from the liver, restoring bile acid homeostasis [].

Q10: How does ACA pretreatment affect bile acid composition in the liver?

A12: In the mouse model of cholestasis, ACA pretreatment altered the composition of the liver bile acid pool, reducing the accumulation of certain bile acids like cholic acid, taurocholic acid, and β-muricholic acid [].

Q11: What is the role of ACA in lamprey chemical communication?

A13: Research suggests that larval sea lampreys release ACA, which acts as a migratory pheromone, attracting adults to spawning grounds []. The olfactory system of migratory adult sea lamprey is acutely sensitive to ACA, further supporting its role as a pheromone [].

Q12: Can ACA be used as a biomarker for any disease?

A14: Studies suggest that ACA could potentially serve as a metabolic marker for unstable angina, as elevated plasma levels were observed in patients with this condition compared to healthy individuals [, ].

Q13: What analytical techniques are used to study ACA?

A15: Several analytical techniques have been employed to study ACA and other bile acids. Common methods include gas-liquid chromatography (GLC), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques facilitate the identification and quantification of bile acids in various biological samples [, , , , ].

Q14: What challenges are associated with analyzing bile acids like ACA?

A16: Accurate analysis of bile acids can be challenging due to their structural similarities and the presence of various conjugated forms. For example, traditional methods using alkaline hydrolysis without prior solvolysis of sulfate esters can lead to bile acid degradation and artifact formation, making accurate analysis difficult [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)